2,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine
Overview
Description
2,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of two bromine atoms at the 2nd and 8th positions of the triazolo[1,5-a]pyridine ring system. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Mechanism of Action
Target of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyridine scaffold are known to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .
Mode of Action
Compounds with similar structures are known to interact with their targets, leading to changes in the target’s function . For instance, as JAK1 and JAK2 inhibitors, they can interfere with the JAK-STAT signaling pathway, which is involved in various cellular processes, including cell growth, differentiation, and immune response .
Biochemical Pathways
Given its potential role as a jak inhibitor, it may impact the jak-stat signaling pathway . This pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell .
Result of Action
Based on the known activities of similar compounds, it can be inferred that it may have potential therapeutic effects in various conditions, including cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine can be achieved through several methods. One common approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another method includes the use of enaminonitriles and benzohydrazides under microwave irradiation, which provides a catalyst-free and eco-friendly synthesis route .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyridines, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
2,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in drug development, particularly as inhibitors of specific enzymes and receptors.
Comparison with Similar Compounds
- 2,7-Dibromo-[1,2,4]triazolo[1,5-a]pyridine
- 8-Bromo-[1,2,4]triazolo[1,5-a]pyridine
- 1,2,4-Triazolo[1,5-a]pyrimidines
Comparison: 2,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine is unique due to the specific positioning of the bromine atoms, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacological profiles and applications, making it a valuable molecule for further research and development .
Biological Activity
2,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. Characterized by the presence of bromine atoms at the 2nd and 8th positions of the triazolo ring, this compound belongs to the broader class of triazolopyridines, which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and applications in various fields.
- Molecular Formula : C_7H_4Br_2N_4
- Molar Mass : Approximately 276.92 g/mol
- Structural Features : The unique dibromination pattern enhances its reactivity and potential biological activity compared to other derivatives.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- RORγt Inverse Agonism : Similar compounds have been identified as inverse agonists of RORγt (Retinoic acid receptor-related orphan receptor gamma), which plays a crucial role in immune response modulation.
- JAK Inhibition : The compound may act as an inhibitor of Janus kinases (JAKs), which are involved in various signaling pathways including the JAK-STAT pathway. This inhibition could have implications for treating inflammatory diseases and cancers.
Antimicrobial Activity
Research indicates that triazolo-pyridines can exhibit significant antimicrobial properties:
- Antibacterial Properties : Studies have shown that compounds within this class can inhibit bacterial growth effectively.
- Antifungal Activity : The compound has demonstrated antifungal properties against various fungal strains .
Anticancer Potential
The anticancer activity of this compound has been explored through its effects on cell signaling pathways:
- ERK Signaling Pathway : Similar triazolo derivatives have shown to suppress the ERK signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells .
- Case Studies : In vitro studies have indicated that modifications in the structure of triazolo compounds can enhance their anticancer efficacy by altering their interaction with cellular targets.
Table 1: Summary of Biological Activities
Detailed Research Findings
In a study examining structure-activity relationships (SAR) among triazolo derivatives, it was found that the presence of bromine at specific positions significantly influenced biological activity. For instance:
- Compound Variants : Variants with different bromination patterns exhibited varying levels of potency against cancer cells and bacterial strains.
- Micromolar Activity : Some derivatives demonstrated micromolar activity against specific cancer cell lines, suggesting that further optimization could yield more potent agents .
Applications in Medicinal Chemistry
The compound is being investigated for its potential use in drug development:
- Drug Development : It serves as a precursor for synthesizing novel bioactive molecules with enhanced pharmacological profiles.
- Material Science : Beyond medicinal applications, it is also utilized in developing advanced materials such as organic light-emitting diodes (OLEDs) due to its unique chemical properties .
Properties
IUPAC Name |
2,8-dibromo-[1,2,4]triazolo[1,5-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2N3/c7-4-2-1-3-11-5(4)9-6(8)10-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTOPRBLSYPTFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)Br)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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